2-(3,5-dinitrophenyl)-1-(3-methoxypropyl)-1H-imidazo[4,5-b]quinoxaline

Physicochemical property optimization Membrane permeability ADME profiling

2-(3,5-Dinitrophenyl)-1-(3-methoxypropyl)-1H-imidazo[4,5-b]quinoxaline (CAS 881547-39-3) is a synthetic small molecule belonging to the imidazo[4,5-b]quinoxaline class, a privileged fused heterocyclic pharmacophore explored extensively for anticancer and antimicrobial applications. Its structure features a 3,5-dinitrophenyl substituent at the C2 position and a 3-methoxypropyl chain at the N1 position, yielding a molecular formula of C19H16N6O5 and a molecular weight of 408.37 g/mol.

Molecular Formula C19H16N6O5
Molecular Weight 408.374
CAS No. 881547-39-3
Cat. No. B2840402
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3,5-dinitrophenyl)-1-(3-methoxypropyl)-1H-imidazo[4,5-b]quinoxaline
CAS881547-39-3
Molecular FormulaC19H16N6O5
Molecular Weight408.374
Structural Identifiers
SMILESCOCCCN1C(=NC2=NC3=CC=CC=C3N=C21)C4=CC(=CC(=C4)[N+](=O)[O-])[N+](=O)[O-]
InChIInChI=1S/C19H16N6O5/c1-30-8-4-7-23-18(12-9-13(24(26)27)11-14(10-12)25(28)29)22-17-19(23)21-16-6-3-2-5-15(16)20-17/h2-3,5-6,9-11H,4,7-8H2,1H3
InChIKeyGAOZRSHYJJNXHH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(3,5-Dinitrophenyl)-1-(3-methoxypropyl)-1H-imidazo[4,5-b]quinoxaline (881547-39-3): Core Chemical Identity and Sourcing Context


2-(3,5-Dinitrophenyl)-1-(3-methoxypropyl)-1H-imidazo[4,5-b]quinoxaline (CAS 881547-39-3) is a synthetic small molecule belonging to the imidazo[4,5-b]quinoxaline class, a privileged fused heterocyclic pharmacophore explored extensively for anticancer and antimicrobial applications [1]. Its structure features a 3,5-dinitrophenyl substituent at the C2 position and a 3-methoxypropyl chain at the N1 position, yielding a molecular formula of C19H16N6O5 and a molecular weight of 408.37 g/mol . The compound is cataloged in chemical structure databases including ZINC (ZINC20729974) and appears in patent collections, indicating its role as a research intermediate and potential bioactive scaffold within medicinal chemistry programs [2].

Imidazoquinoxaline scaffold — supports anticancer and antimicrobial screening programs
3,5-Dinitrophenyl EWG design — aligns with class-level antimicrobial SAR workflows
D3 receptor patent class — may support dopamine D3 ligand optimization studies
Clean bioactivity record — fits computational target-fishing and selectivity profiling research

Why Simple Imidazoquinoxaline Analogs Cannot Substitute for 881547-39-3 in Research Settings


Within the imidazo[4,5-b]quinoxaline class, minor structural modifications drive pronounced shifts in target engagement and physicochemical behavior, rendering generic substitution scientifically invalid. The specific combination of the strongly electron-withdrawing 3,5-dinitrophenyl group at C2 and the flexible ether-containing 3-methoxypropyl chain at N1 defines a unique pharmacophoric and property space . SAR studies on related analogs confirm that replacing electron-withdrawing groups with electron-donating groups abolishes key antimicrobial potency, while altering the N1 alkyl chain length or its heteroatom content significantly impacts lipophilicity (clogP) and polar surface area (TPSA), which are critical determinants of membrane permeability and non-specific binding [1]. The quantifiable differences in computed properties and inferred biological profiles below demonstrate that a researcher cannot interchangeably use a 2-methoxyethyl, 2-phenylethyl, or furanylmethyl analog and expect comparable experimental outcomes.

Target Compound
N1-3-methoxypropyl chain defines a unique lipophilicity (clogP 0.81) and polar surface area (TPSA 138 Ų) profile.
Shorter-Chain Analog
N1-2-methoxyethyl substitution may reduce clogP by ~0.3–0.5 units, potentially altering cell-permeability ranking.
Risk: Permeability profile may not transfer directly.
Target Compound
Ether oxygen in the N1 chain increases hydrogen-bond acceptor capacity, placing TPSA near Veber rule limits.
Phenylalkyl Analog
N1-phenethyl analog lacks the ether oxygen, yielding a lower TPSA and potentially higher predicted CNS penetration.
Risk: CNS exposure profile may differ.
Target Compound
3,5-Dinitrophenyl EWG pattern drives class-level antimicrobial SAR and aligns with D3 patent Markush claims.
EDG-Substituted / Kinase-Targeted Analog
Electron-donating groups (e.g., trimethoxyphenyl) reduce antimicrobial activity; C6-chloro/furanyl vectors target kinase inhibition.
Risk: Target engagement class and screening hit rate may shift.

Quantitative Differential Evidence for 2-(3,5-Dinitrophenyl)-1-(3-methoxypropyl)-1H-imidazo[4,5-b]quinoxaline (881547-39-3)


Enhanced Lipophilicity (clogP) vs. Shorter-Chain 2-Methoxyethyl Analog

The compound's 3-methoxypropyl chain extends its computed lipophilicity compared to the shorter 2-methoxyethyl analog, a distinction critical for passive membrane diffusion and non-specific protein binding in cell-based assays. The sildrug database reports a calculated LogP (clogP) of 0.81 for the target compound [1]. Its closest structural comparator, 2-(3,5-dinitrophenyl)-1-(2-methoxyethyl)-1H-imidazo[4,5-b]quinoxaline (CAS 881565-81-7), features an N1 substituent shorter by one methylene unit, a structural difference that typically reduces clogP by approximately 0.3–0.5 log units based on fragment-based contributions of the -CH2- group [2]. This difference positions the 3-methoxypropyl analog closer to the empirical optimal lipophilicity range (LogD ~1–2) for cell permeability while maintaining aqueous solubility.

Lipophilicity vs. 2-Methoxyethyl
Cross-study comparable
clogP = 0.81
ΔclogP ≈ +0.3 to +0.5 units vs. shorter-chain analog
Supports intracellular target-engagement assay fit.
In silico fragment-based estimate; verify experimentally.
Physicochemical property optimization Membrane permeability ADME profiling

Distinct Polar Surface Area (TPSA) Profile vs. Phenylalkyl N1-Substituted Analog

The 3-methoxypropyl N1 substituent introduces an oxygen atom into the side chain, increasing topological polar surface area (TPSA) relative to purely hydrophobic N1 substituents. The target compound has a computed TPSA of 138.05 Ų [1]. In comparison, a closely related analog with an N1 phenethyl substituent, 2-(3,5-dinitrophenyl)-3-(2-phenylethyl)imidazo[4,5-b]quinoxaline (CHEBI:121449), contains no ether oxygen in its side chain, resulting in a lower TPSA. The presence of the methoxy oxygen in the target compound increases hydrogen bond acceptor capacity, which directly influences predicted blood-brain barrier penetration (lower TPSA favors CNS penetration; values > 90 Ų reduce it) and oral absorption (optimal TPSA < 140 Ų) [2]. The target compound's TPSA of 138.05 places it near the upper limit for oral absorption according to Veber's rules, whereas the phenethyl analog would be predicted to have greater CNS penetration.

TPSA vs. Phenethyl Analog
Cross-study comparable
TPSA = 138.05 Ų
Higher H-bond acceptor count vs. phenethyl analog
Peripheral tissue research context; CNS penetration profile differs.
Veber rule context; near upper oral absorption limit.
Blood-brain barrier penetration Oral bioavailability prediction Drug-likeness optimization

Class-Level Electron-Withdrawing Substituent Effect on Antimicrobial Activity

SAR evaluations within the imidazo[4,5-b]quinoxaline series have established that electron-withdrawing groups (EWGs) such as dinitrophenyl confer superior antimicrobial activity compared to analogs bearing electron-donating groups (EDGs) . The 3,5-dinitrophenyl substitution pattern on the target compound represents a maximized EWG effect due to the presence of two nitro groups in meta positions. While specific MIC values for compound 881547-39-3 are not available in primary peer-reviewed literature for direct comparison, cross-class analysis indicates that similar dinitrophenyl-substituted imidazoquinoxalines exhibit bacteriostatic and fungistatic activity comparable to known antibiotics in phenotypic screens . In contrast, analogs substituting the dinitrophenyl with 3,4,5-trimethoxyphenyl (electron-donating) show reduced antimicrobial efficacy, qualitatively consistent with the EWG-dependent SAR paradigm [1].

Antimicrobial EWG SAR
Class-level inference
EWG > EDG in class-level screens
Supports antimicrobial screening context; no direct MIC data available.
Class-level SAR only; requires compound-specific validation.
Antimicrobial resistance Structure-activity relationship Antibacterial screening

Patent Landscape Association with Dopamine D3 Receptor Modulation Programs

The imidazo[4,5-b]quinoxaline scaffold, including compounds with N1-alkyl and C2-aryl substitutions, appears within the patent family of structurally rigid dopamine D3 receptor selective ligands (e.g., US8748608 and related filings) [1]. While the specific compound 881547-39-3 is not explicitly exemplified with binding data in the accessible patent text, its core scaffold and substitution pattern are encompassed within the Markush claims, indicating its design as part of a focused medicinal chemistry program targeting D3 receptor affinity and selectivity. This contrasts with imidazo[4,5-b]quinoxaline compounds directed at kinase inhibition (e.g., LCK, IKK, Mps-1/TTK) or PDE9 inhibition, where different substitution vectors (e.g., C6-chloro, C2-furanyl, N1-cyclopentyl) define the pharmacophore [2]. Procurement of the target compound is therefore strategically aligned with D3 receptor-focused projects rather than kinase or phosphodiesterase programs.

D3 Receptor Patent Association
Supporting evidence
Markush claim in US8748608 family
D3 receptor program fit; distinct from kinase/PDE inhibitor scaffolds.
No direct binding data in accessible patent text.
Dopamine D3 receptor CNS drug discovery Patent fencing

Computed Molecular Weight and Rotatable Bond Profile vs. Tetrahydrofuran-Containing Analog

The molecular weight of 408.37 g/mol for the target compound (C19H16N6O5) is notably lower than that of the tetrahydrofuran-2-ylmethyl N1-substituted analog, 2-(3,5-dinitrophenyl)-1-(tetrahydrofuran-2-ylmethyl)-1H-imidazo[4,5-b]quinoxaline, which has a molecular formula of C20H16N6O5 and a molecular weight of 420.39 g/mol . This 12.02 g/mol difference arises from the replacement of the tetrahydrofuran ring (C4H7O) with the open-chain 3-methoxypropyl group (C4H9O). While this difference is modest, the open-chain ether introduces greater conformational flexibility and additional rotatable bonds, which can affect crystallization behavior, solubility, and the entropy penalty upon protein binding. In fragment-based or structure-based drug design, the linear methoxypropyl chain also presents a synthetically more accessible diversification point compared to the cyclic tetrahydrofuran moiety .

MW & Flexibility vs. THF Analog
Cross-study comparable
MW = 408.37 g/mol
ΔMW = -12.02 g/mol; linear chain vs. cyclic THF
Linear chain supports crystallization screening and synthetic diversification.
Conformational entropy difference; source data to verify.
Molecular complexity Synthetic tractability Lead optimization

ZINC Database Flag: Absence of Known Off-Target Activity vs. ChEMBL-Annotated Analogs

The ZINC database entry for this compound (ZINC20729974) shows no detected usage in any clinical trial and no associated ChEMBL bioactivity annotations [1]. This contrasts with certain other imidazoquinoxaline analogs deposited in ChEMBL that carry annotated activity profiles—for example, some N1-aryl-substituted 1H-imidazo[4,5-b]quinoxalines have measured binding affinities at adenosine A1 and A2A receptors, while others show inhibition of nitric oxide synthase isoforms (nNOS, iNOS, eNOS) [2]. The absence of ChEMBL annotations for 881547-39-3 suggests a cleaner target engagement profile, which can be advantageous for chemical biology studies where polypharmacology is undesirable. However, this also implies limited prior biological characterization, placing the burden of primary screening on the procuring researcher.

Off-Target Annotation Status
Supporting evidence
No ChEMBL bioactivity data
Supports selectivity profiling studies; no known polypharmacology.
Absence of data shifts screening burden to researcher.
Selectivity profiling Chemical probe validation Off-target liability

Highest-Value Application Scenarios for 2-(3,5-Dinitrophenyl)-1-(3-methoxypropyl)-1H-imidazo[4,5-b]quinoxaline (881547-39-3)


Dopamine D3 Receptor Ligand Optimization Programs

Based on its structural inclusion within the rigid D3-selective ligand patent family, this compound is a strong candidate for use in structure-activity relationship (SAR) studies aimed at optimizing D3 receptor affinity and selectivity. Its 3-methoxypropyl chain provides a vector for further derivatization, while the 3,5-dinitrophenyl group maximizes electron-withdrawing character, a feature that can modulate receptor binding kinetics. Researchers can use it as a core scaffold for synthesizing focused libraries targeting D3-mediated neuropsychiatric or addiction disorders [1]. Direct head-to-head binding assays against the 2-methoxyethyl or phenethyl analogs can empirically quantify the contribution of the N1 chain to D3 Ki values.

Antimicrobial Screening with Electron-Withdrawing Pharmacophore Bias

Class-level SAR indicates that dinitrophenyl-substituted imidazoquinoxalines possess superior antimicrobial activity relative to electron-donating substituted analogs. This compound can serve as a representative member of the EWG-biased subset in phenotypic antimicrobial screening panels. Its physicochemical profile (clogP ~0.81, TPSA ~138 Ų) suggests suitability for Gram-negative bacterial permeability assays where moderate lipophilicity and hydrogen-bonding capacity are beneficial for outer membrane penetration [2]. Procurement for a focused screening set alongside the 2-methoxyethyl analog would allow direct quantification of the chain-length effect on MIC values.

Computational Chemical Biology and Off-Target Profiling Studies

The absence of ChEMBL bioactivity annotations for this compound positions it as a 'blank slate' chemical probe for computational target prediction and polypharmacology studies. It can be used in inverse docking or machine learning-based target fishing experiments to generate de novo target hypotheses without the confounding influence of pre-existing annotation bias [1]. Its computed properties (MW 408.37, clogP 0.81, TPSA 138.05) place it within drug-like chemical space, making it a suitable test case for validating in silico ADME and off-target prediction models against subsequently generated experimental data.

Synthetic Methodology Development Using Nitroarene-Containing Scaffolds

The presence of two nitro groups on the phenyl ring makes this compound a valuable substrate for developing and validating selective nitro reduction, chemoselective hydrogenation, or nitro-to-amine conversion methodologies. Its imidazoquinoxaline core provides UV/fluorescence detectability (common in quinoxaline derivatives), enabling reaction monitoring by HPLC or TLC [2]. The compound's well-defined structure and commercial availability (from multiple catalog suppliers) support its use as a standardized substrate in synthetic chemistry method development, where the differential reactivity of the 3,5-dinitro substitution pattern vs. mono-nitro or para-nitro analogs can be systematically explored.

Application
Selection Property
Validation Focus
Dopamine D3 receptor SAR studies
Patent-class alignment and N1 derivatization vector
D3 binding assay endpoint review
Antimicrobial screening with EWG bias
3,5-Dinitrophenyl EWG pharmacophore
MIC and strain-panel endpoints
Computational target-fishing studies
Absence of ChEMBL bioactivity annotations
De novo target hypothesis testing
Nitroarene synthetic methodology development
3,5-Dinitro substitution pattern and quinoxaline detectability
Chemoselective reduction and reaction monitoring
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